(R)-thiomalic acid

Descripción general

Descripción

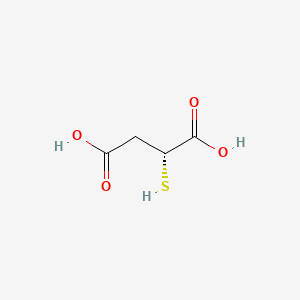

(R)-thiomalic acid is a thiomalic acid. It is an enantiomer of a (S)-thiomalic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Active Pharmaceutical Ingredients

(R)-thiomalic acid serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, sodium aurothiomalate, a salt of thiomalic acid, is utilized in treating rheumatoid arthritis. This compound exhibits anti-inflammatory properties through its ability to modulate immune responses and reduce joint inflammation .

Antioxidant and Antimicrobial Properties

Research indicates that thiomalic acid derivatives possess antioxidant properties and can inhibit various microbial strains. For example, studies on thiourea derivatives have shown that they exhibit significant antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in drug development .

Material Science Applications

Nanoparticle Stabilization

this compound is employed as a stabilizing agent for gold nanoparticles (AuNPs) due to its strong Au-S bond formation. The self-assembly of thiomalic acid on gold surfaces enhances the stability and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery systems . The hydrophilic nature of thiomalic acid facilitates the adhesion of biomolecules to metal surfaces, which is crucial for biosensor development .

Polymeric Materials

Crosslinked polyesters derived from this compound have been synthesized for biomedical applications. These materials can release nitric oxide (NO), which has therapeutic effects such as vasodilation and antibacterial activity. The incorporation of thiomalic acid into polymer matrices allows for controlled NO release at physiological conditions, enhancing their utility in drug delivery systems .

Environmental Applications

Corrosion Inhibitors

Thiomalic acid is recognized for its role in the formulation of corrosion inhibitors. Its ability to form protective films on metal surfaces helps mitigate corrosion processes in various industrial applications . This property is particularly valuable in environments where metal degradation poses significant economic challenges.

Soil Fumigants

The compound is also utilized in agricultural practices as a soil fumigant. Its effectiveness in controlling soil-borne pathogens contributes to improved crop yields and healthier agricultural practices .

Case Studies

Propiedades

Número CAS |

20182-99-4 |

|---|---|

Fórmula molecular |

C4H6O4S |

Peso molecular |

150.16 g/mol |

Nombre IUPAC |

(2R)-2-sulfanylbutanedioic acid |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1 |

Clave InChI |

NJRXVEJTAYWCQJ-UWTATZPHSA-N |

SMILES |

C(C(C(=O)O)S)C(=O)O |

SMILES isomérico |

C([C@H](C(=O)O)S)C(=O)O |

SMILES canónico |

C(C(C(=O)O)S)C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.